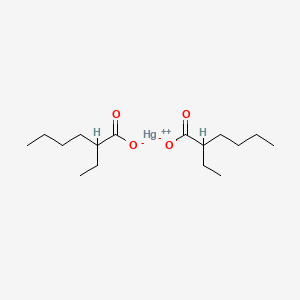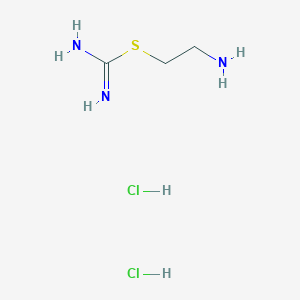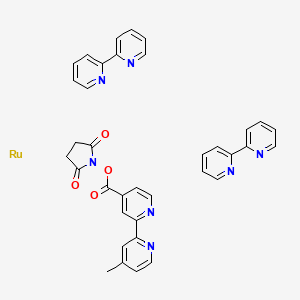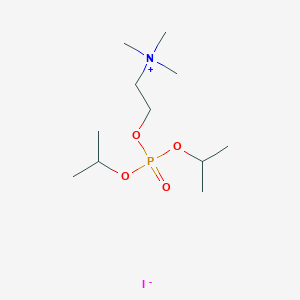
Mercury bis(2-ethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury bis(2-ethylhexanoate) is an organomercury compound with the chemical formula C₁₆H₃₀HgO₄. It is a yellow liquid widely used in various industrial applications, particularly in the production of polyvinyl chloride (PVC) stabilizers and catalysts. This compound is known for its high thermal stability and excellent weather resistance, making it a crucial component in the plastic industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercury bis(2-ethylhexanoate) typically involves the reaction of mercury(II) oxide or mercury(II) chloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of mercury bis(2-ethylhexanoate) often involves an electrolytic process. This method includes the reaction of mercury with a mixture of 2-ethylhexanoic acid and an aliphatic alcohol in an electrolyzer. The process is conducted under the influence of an electric current, which facilitates the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Mercury bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The carboxylate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., chlorine, bromine) or phosphines (e.g., triphenylphosphine) are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and 2-ethylhexanoic acid.
Reduction: Elemental mercury and 2-ethylhexanoic acid.
Substitution: Various organomercury compounds depending on the substituent used.
Scientific Research Applications
Mercury bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in studies related to mercury toxicity and its effects on biological systems.
Medicine: Research on mercury bis(2-ethylhexanoate) includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is widely used as a heat stabilizer in the production of PVC and other polymers, enhancing their thermal stability and weather resistance
Mechanism of Action
The mechanism of action of mercury bis(2-ethylhexanoate) involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can result in toxic effects. Additionally, mercury bis(2-ethylhexanoate) can interfere with cellular signaling pathways, further contributing to its biological effects .
Comparison with Similar Compounds
- Mercury(II) acetate
- Mercury(II) chloride
- Mercury(II) nitrate
- Mercury(II) oxide
Comparison: Mercury bis(2-ethylhexanoate) is unique due to its high thermal stability and excellent weather resistance, which are not as pronounced in other mercury compounds. For instance, mercury(II) acetate and mercury(II) chloride are more commonly used in analytical chemistry but lack the same level of stability in industrial applications. Mercury(II) nitrate and mercury(II) oxide are primarily used in laboratory settings and do not offer the same benefits in polymer stabilization .
Properties
CAS No. |
13170-76-8 |
|---|---|
Molecular Formula |
C16H30HgO4 |
Molecular Weight |
487.00 g/mol |
IUPAC Name |
2-ethylhexanoate;mercury(2+) |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)


![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)


